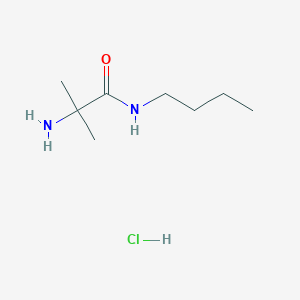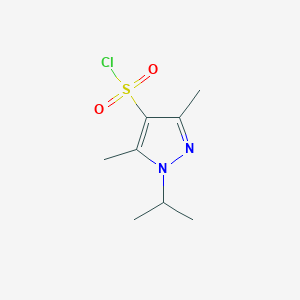
2-Amino-N-butyl-2-methylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-butyl-2-methylpropanamide hydrochloride, also known as 2-Amino-N-(tert-butyl)-2-methylpropanamide, is a chemical compound with the CAS Number: 1220037-14-8 . It has a molecular weight of 194.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H19ClN2O. The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Polymerization Kinetics and Particle Nucleation
The study of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes reveals significant insights into polymerization kinetics and particle nucleation processes. The research indicates that the concentration of aminoethyl-methacrylate hydrochloride (AEM), which shares structural similarities with 2-Amino-N-butyl-2-methylpropanamide hydrochloride, plays a pivotal role in these processes. High concentrations of AEM lead to polydispersed latexes and the production of large amounts of polyelectrolytes, emphasizing the critical balance required in polymer synthesis (Meunier, Elaissari, & Pichot, 1995).
Anticancer Agent Design
In the realm of medicinal chemistry, the synthesis and evaluation of functionalized amino acid derivatives highlight the potential of compounds structurally related to 2-Amino-N-butyl-2-methylpropanamide hydrochloride in anticancer drug design. Certain derivatives have shown promising cytotoxicity against human cancer cell lines, offering a foundation for developing new anticancer agents (Kumar et al., 2009).
Advanced Material Synthesis
Research on terpolymer hydrogels incorporates 2-(acrylamido)-2-methylpropanesulfonic acid (AMPS) and related compounds, demonstrating applications in the removal of metal ions and dyes from solutions. These materials' synthesis and optimization underline their utility in environmental remediation and the importance of functionalized amides in creating smart materials with high adsorption capacities and selectivity (Singha et al., 2019).
Antihistaminic Activities
The exploration of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine for antihistaminic and anticholinergic activities suggests the potential of structurally related compounds for therapeutic uses. These studies contribute to understanding how modifications of the amide functional group can influence biological activity, providing a pathway for the development of new treatments (Arayne et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N-butyl-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-6-10-7(11)8(2,3)9;/h4-6,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABILOFZRCQRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butyl-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)

![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)


![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)


![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)
